3-Methoxy-1,2-thiazole-4-carboxylic acid
Overview
Description
3-Methoxy-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to bind to the aryl hydrocarbon receptor (AhR) .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable adme properties .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to be highly reactive due to the presence of an acidic proton at C-2 . This makes thiazole a significant synthon for the production of a wide range of new chemical compounds .
Cellular Effects
Certain thiazole derivatives have been reported to induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
A docking study of certain thiazole derivatives showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound .
Metabolic Pathways
Certain thiazole derivatives have been reported to undergo glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-1,2-thiazole with carbon disulfide and a suitable base, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to introduce additional functional groups.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Substitution reactions at the methoxy group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
3-Methoxy-1,2-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Comparison with Similar Compounds
- 2-Methoxy-1,3-thiazole-4-carboxylic acid
- 4-Methoxy-1,2-thiazole-5-carboxylic acid
- 3-Methoxy-1,2-thiazole-5-carboxylic acid
Uniqueness: 3-Methoxy-1,2-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIVBUVVMPQPTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-91-3 | |
Record name | 3-methoxy-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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